molecular formula C19H28BNO4 B141008 Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate CAS No. 837392-67-3

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate

Cat. No.: B141008
CAS No.: 837392-67-3
M. Wt: 345.2 g/mol
InChI Key: OOORQXGLIKPNDK-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a boronic ester derivative of indoline. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its structure includes a tert-butyl ester group, an indoline core, and a dioxaborolane moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.

    Introduction of the Boronic Ester Group: The dioxaborolane moiety is introduced through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the indoline derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the borylation step and employing automated systems for the esterification process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can convert the indoline core to more saturated derivatives.

    Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Saturated indoline derivatives.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is used as a building block in the synthesis of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of biaryl structures.

Biology and Medicine

This compound is valuable in medicinal chemistry for the development of pharmaceuticals. The indoline core is a common motif in many bioactive molecules, and the boronic ester group allows for further functionalization, enabling the synthesis of potential drug candidates.

Industry

In the industrial sector, this compound is used in the synthesis of materials with specific electronic properties. It can be incorporated into polymers and other materials to enhance their performance in electronic devices.

Mechanism of Action

The mechanism by which tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate exerts its effects is primarily through its participation in chemical reactions. The boronic ester group acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds. The indoline core can interact with various biological targets, depending on the functional groups attached to it.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate: Similar structure but with an indazole core.

    Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate: Contains a dihydropyridine core instead of indoline.

Uniqueness

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is unique due to its combination of the indoline core and the boronic ester group. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and materials science, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-10-13-12-14(8-9-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-9,12H,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOORQXGLIKPNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593976
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837392-67-3
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
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Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
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Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
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Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
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Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
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Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
Customer
Q & A

Q1: What is the structural characterization of Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate?

A1: This compound consists of three main groups: indoline, boronate, and tert-butylcarbonyl. Its structure was confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, MS, and FT-IR []. Additionally, the crystal structure was determined using X-ray single crystal diffraction, which aligned well with the DFT-optimized structure [].

Q2: How was computational chemistry utilized in the study of this compound?

A2: Density Functional Theory (DFT) played a crucial role in this research. It was used to optimize the compound's structure, which was later validated by X-ray crystallography []. Moreover, DFT calculations helped determine the molecular electrostatic potential and frontier molecular orbitals, offering valuable insights into the compound's physicochemical properties [].

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